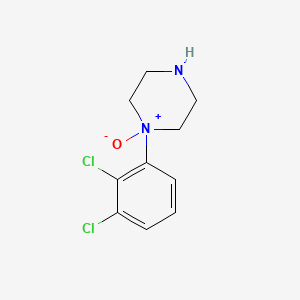

1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Description

Overview of Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a significant and privileged position in the field of medicinal chemistry. thieme-connect.comtandfonline.com Its versatile structure serves as a foundational scaffold for the design and synthesis of novel therapeutic agents across a wide spectrum of diseases. nih.govbenthamdirect.com The popularity of this moiety is attributed to its unique physicochemical properties, including its typical water solubility, basicity, and conformational flexibility, which can be strategically modulated through substitution on its nitrogen and carbon atoms. tandfonline.com

The piperazine scaffold is a key structural component in numerous commercially successful drugs, demonstrating its importance in developing treatments for various conditions. researchgate.net Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. tandfonline.com Researchers have successfully incorporated the piperazine nucleus into compounds designed to act as anticancer, antimicrobial, anti-inflammatory, antidepressant, and antiviral agents, among others. benthamdirect.comresearchgate.net The chemical reactivity of the piperazine ring allows it to function as a linker between different pharmacophores or as the primary scaffold that interacts with a biological target. tandfonline.com This adaptability has cemented its status as a cornerstone in modern drug discovery efforts. thieme-connect.comnih.gov

Significance of N-Oxidation in Amine-Containing Compounds

N-oxidation is a crucial metabolic pathway for many drugs and xenobiotics that contain tertiary amine functionalities. acs.orgwikipedia.org This biochemical transformation, often catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzyme systems, involves the addition of an oxygen atom to the nitrogen, forming an N-oxide. nih.gov The resulting N-oxide group is highly polar and capable of forming strong hydrogen bonds. acs.orgnih.gov

The conversion to an N-oxide can significantly alter the physicochemical and pharmacological properties of the parent compound. nih.gov Key changes often include:

Increased Water Solubility: The polarity of the N-oxide moiety generally enhances aqueous solubility, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgresearchgate.net

Decreased Membrane Permeability: The increased polarity can also reduce the ability of a compound to cross biological membranes. acs.orgnih.gov

Altered Biological Activity: An N-oxide can be an active metabolite, an inactive and non-toxic derivative, a prodrug that is later reduced back to the active parent amine, or in some cases, a reactive intermediate. acs.orgwikipedia.org

Molecules with N-oxide functionalities are ubiquitous in nature and play diverse roles in medicinal chemistry, serving as synthetic intermediates, prodrugs, and active drugs. nih.govnih.gov For instance, some tricyclic antidepressants are administered as N-oxides, which act as prodrugs for the corresponding tertiary amines. acs.org The study of N-oxidation is therefore critical in drug development for understanding metabolic fate, identifying active metabolites, and predicting potential drug-drug interactions. nih.gov

Contextualization of 1-(2,3-Dichlorophenyl)piperazine (B491241) 1-Oxide as a Research Subject

1-(2,3-Dichlorophenyl)piperazine 1-Oxide emerges as a compound of interest primarily through its association with established therapeutic agents. Its relevance is not as a therapeutic agent itself, but rather as a derivative of a crucial building block used in pharmaceutical synthesis and as a potential product of metabolic processes.

The parent amine of the subject compound is 1-(2,3-Dichlorophenyl)piperazine, also known as DCPP. wikipedia.org DCPP is a key chemical intermediate and precursor in the synthesis of several important psychoactive drugs. dbpedia.orgchemicalbull.com Most notably, it is a well-documented starting material for the synthesis of the atypical antipsychotic drug Aripiprazole (B633). wikipedia.orgnih.gov It is also a building block for Cariprazine (B1246890), another antipsychotic agent. nih.gov The synthesis of these therapeutic agents involves chemically modifying the DCPP structure, but the core 1-(2,3-dichlorophenyl)piperazine moiety remains an integral part of the final drug molecule. nih.gov

Given that 1-(2,3-Dichlorophenyl)piperazine is a known human metabolite of Aripiprazole, the potential for further metabolic transformation is high. wikipedia.orgnih.gov The piperazine ring within Aripiprazole contains a tertiary amine, which is susceptible to N-oxidation. wikipedia.org Consequently, an N-oxide derivative can be formed during the body's metabolic processing of the drug.

Indeed, a related compound, identified as "Aripiprazole N-oxide Isomer," is recognized as a pharmaceutical analytical impurity. usp.org This specific impurity has the chemical name 4-(2,3-dichlorophenyl)-1-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl)piperazine 4-oxide, which contains the this compound core structure. usp.org The presence of such N-oxides as metabolites or impurities is a critical consideration in pharmaceutical development and quality control, as these related substances must be identified, characterized, and monitored to ensure the safety and efficacy of the final drug product.

Data Tables

Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine and Related Compounds Data compiled from various chemical databases.

| Property | 1-(2,3-Dichlorophenyl)piperazine | 1-(2,3-Dichlorophenyl)piperazine HCl | Aripiprazole |

| CAS Number | 41202-77-1 nih.gov | 119532-26-2 nih.gov | 129722-12-9 |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ wikipedia.org | C₁₀H₁₃Cl₃N₂ nih.gov | C₂₃H₂₇Cl₂N₃O₂ |

| Molar Mass | 231.12 g/mol wikipedia.org | 267.58 g/mol | 448.38 g/mol |

| Appearance | Brown oil wikipedia.org | Solid | White crystalline powder |

| Melting Point | 242 to 244 °C (hydrochloride salt) wikipedia.org | 243-247 °C | 139-140 °C |

Table 2: Context of this compound and Related Compounds in Pharmaceuticals

| Compound | Role / Relationship | Associated Therapeutic Agent(s) | Reference |

| 1-(2,3-Dichlorophenyl)piperazine (DCPP) | Precursor / Building Block | Aripiprazole, Cariprazine | wikipedia.orgnih.gov |

| 1-(2,3-Dichlorophenyl)piperazine (DCPP) | Metabolite | Aripiprazole | dbpedia.orgnih.gov |

| Aripiprazole N-oxide Isomer | Impurity / Metabolite | Aripiprazole | usp.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2N2O |

|---|---|

Molecular Weight |

247.12 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium |

InChI |

InChI=1S/C10H12Cl2N2O/c11-8-2-1-3-9(10(8)12)14(15)6-4-13-5-7-14/h1-3,13H,4-7H2 |

InChI Key |

SNXXLUFOGLVZGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1)(C2=C(C(=CC=C2)Cl)Cl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2,3 Dichlorophenyl Piperazine 1 Oxide

Strategies for Direct Chemical Synthesis of 1-(2,3-Dichlorophenyl)piperazine (B491241) 1-Oxide

N-Oxidation Reactions of 1-(2,3-Dichlorophenyl)piperazine

N-oxidation is a chemical process that converts a tertiary amine into an N-oxide. In the case of 1-(2,3-Dichlorophenyl)piperazine, the nitrogen atom at the 4-position of the piperazine (B1678402) ring is more nucleophilic and sterically accessible than the nitrogen attached to the dichlorophenyl ring, making it the primary site of oxidation.

The reaction typically involves treating the parent piperazine with a suitable oxidizing agent. Common reagents for this transformation include:

Peroxy acids: Agents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for N-oxidation and are often used in organic synthesis for this purpose. google.com

Hydrogen peroxide: A solution of hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst, is a greener and commonly used oxidant. nih.gov

Other oxidizing agents: Reagents such as Chloramine-T have also been shown to effectively oxidize the nitrogen in a piperazine ring to its corresponding N-oxide. jetir.org

The general reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom of the piperazine ring.

Optimization of Reaction Conditions for Yield and Purity

To achieve a high yield and purity of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide, several reaction parameters must be carefully controlled. The optimization of these conditions is critical to minimize side reactions and the formation of impurities.

Key parameters for optimization include:

Choice of Oxidant and Stoichiometry: The reactivity of the oxidant must be matched to the substrate. A slight molar excess of the oxidizing agent is often used to ensure complete conversion of the starting material.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting material. Common choices include chlorinated solvents like dichloromethane (B109758) (DCM) for m-CPBA, or alcohols for reactions involving hydrogen peroxide.

Temperature: N-oxidation reactions are often exothermic. The temperature is typically kept low (e.g., 0-25°C) to control the reaction rate, prevent over-oxidation, and minimize the degradation of the product.

Reaction Time: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and to avoid the creation of degradation products. jetir.org

Table 1: Optimization Parameters for N-Oxidation

Synthesis of this compound as a Reference Standard

The parent compound, 1-(2,3-Dichlorophenyl)piperazine, is a key building block in the synthesis of several atypical antipsychotic drugs, most notably Aripiprazole (B633). wikipedia.orgijpsr.comnih.gov During the synthesis, storage, or metabolism of these drugs, oxidation can occur, leading to the formation of N-oxide derivatives as impurities. researchgate.net

Controlled Synthesis for Impurity Identification and Quantification

Regulatory bodies require that all impurities in a drug substance above a certain threshold be identified, quantified, and qualified. google.com To do this accurately, a pure sample of the potential impurity is needed as a reference standard. Therefore, this compound is often synthesized intentionally in a controlled, small-scale laboratory setting.

This synthesized reference standard is used in analytical method development and validation, such as for HPLC, to:

Confirm the identity of an unknown peak in the impurity profile of the API.

Accurately quantify the amount of the N-oxide impurity present in batches of the drug product.

Support regulatory submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com

Isolation and Purification Techniques for Synthetic Samples

Achieving the high degree of purity required for a reference standard necessitates robust isolation and purification methods. Following the N-oxidation reaction, a typical workup involves quenching any remaining oxidant and washing the organic solution to remove byproducts.

Common purification techniques include:

Column Chromatography: This is a primary method for purifying N-oxides. Silica (B1680970) gel is a common stationary phase, though alumina (B75360) can also be used. researchgate.net A gradient of polar solvents, such as methanol (B129727) in dichloromethane, is often required to elute the highly polar N-oxide product from the column. google.com

Crystallization: If the N-oxide is a stable, crystalline solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity. This may involve converting the N-oxide to a salt to improve its crystalline properties. orgsyn.org

Preparative HPLC: For achieving the highest possible purity, preparative high-performance liquid chromatography can be employed.

The purity of the final product is then confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Formation of Complex Derivatives Containing the this compound Moiety

The this compound structure can also exist as a moiety within a larger, more complex molecule. This typically occurs when a final drug product, which was built using the 1-(2,3-Dichlorophenyl)piperazine scaffold, undergoes oxidation.

A notable example is Cariprazine (B1246890) N-Oxide. synzeal.comcymitquimica.comclearsynth.com Cariprazine is another antipsychotic drug that utilizes 1-(2,3-Dichlorophenyl)piperazine as a core structural component. wikipedia.org Its N-oxide is a known impurity and metabolite.

The chemical name for this derivative is 4-(2,3-Dichlorophenyl)-1-(2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl)piperazine 1-oxide. synzeal.comcymitquimica.com The synthesis of this complex derivative is not achieved by building the molecule from pre-oxidized piperazine. Instead, the final Cariprazine molecule is subjected to N-oxidation, converting the tertiary nitrogen of the piperazine ring to its corresponding N-oxide. This approach is preferred because the N-oxide functional group might not be stable under the chemical conditions required to construct the rest of the complex side chain.

Table 2: List of Compounds

Synthesis of Cariprazine Impurity 45 (1-(2,3-Dichlorophenyl)-4-(2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl)piperazine 1-oxide)

Cariprazine Impurity 45 is the N-oxide derivative of the atypical antipsychotic cariprazine. While specific preparative procedures for this impurity are not extensively detailed in publicly available literature, its synthesis can be inferred from general principles of tertiary amine oxidation and from analytical studies on cariprazine's degradation pathways. Forced degradation studies of cariprazine hydrochloride have identified N-oxide formation as a plausible degradation pathway under oxidative conditions. nih.govresearchgate.net

The most logical and widely employed method for the N-oxidation of a tertiary amine, such as the piperazine nitrogen in cariprazine, is the use of a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The synthesis would involve the direct oxidation of cariprazine.

Proposed Synthetic Scheme:

The reaction would proceed by dissolving cariprazine in a suitable inert solvent, such as dichloromethane (DCM) or chloroform. A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent would then be added, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction mixture would be stirred for a period ranging from a few hours to overnight, with progress monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining peroxy acid, followed by a wash with a mild base (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid. After drying the organic layer and removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to yield the desired 1-(2,3-Dichlorophenyl)-4-(2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl)piperazine 1-oxide.

Table 1: Proposed Reaction Parameters for the Synthesis of Cariprazine Impurity 45

| Parameter | Proposed Condition |

| Starting Material | Cariprazine |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Stoichiometry | 1.1 - 1.5 equivalents of m-CPBA |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Monitored by TLC or HPLC |

| Work-up | Aqueous sodium bisulfite and sodium bicarbonate washes |

| Purification | Column chromatography or recrystallization |

Synthesis of Aripiprazole N-Oxide Impurities Containing the Oxidized Moiety (e.g., 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one)

The N-oxide of aripiprazole, specifically at the piperazine nitrogen distal to the dichlorophenyl ring, is a known metabolite and potential impurity. caymanchem.com The synthesis of this compound has been explicitly described in the scientific literature, providing a clear and established methodology.

A key study by Satyanarayana, B., et al. (2005) outlines a straightforward synthesis of aripiprazole N-oxides. researchgate.net This method involves the direct oxidation of aripiprazole using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

Synthetic Scheme and Procedure:

The synthesis commences with the dissolution of aripiprazole in dichloromethane. To this solution, a solution of m-CPBA in dichloromethane is added. The reaction is allowed to proceed at ambient temperature, and its progress is monitored. The formation of the N-oxide introduces a polar functional group, which can be observed by a change in the retention factor on TLC.

The reaction mixture is then worked up to isolate the product. This typically involves washing the organic layer with an aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can then be purified, for example, by column chromatography over silica gel, to afford the pure 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one.

Table 2: Reported Reaction Details for the Synthesis of Aripiprazole N-Oxide

| Parameter | Reported Condition |

| Starting Material | Aripiprazole |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane |

| Reaction Temperature | Room temperature |

| Work-up | Aqueous sodium bicarbonate wash |

| Purification | Column chromatography |

This established methodology for the N-oxidation of the 1-(2,3-dichlorophenyl)piperazine moiety in aripiprazole serves as a strong procedural precedent for the synthesis of analogous N-oxide derivatives, including that of cariprazine.

Metabolism and Biotransformation Pathways of 1 2,3 Dichlorophenyl Piperazine 1 Oxide

Enzymatic N-Oxidation of 1-(2,3-Dichlorophenyl)piperazine (B491241)

The formation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide from its parent tertiary amine, DCPP, is a Phase I metabolic reaction. This N-oxidation is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues: the Cytochrome P450 system and the Flavin-Containing Monooxygenase system. nih.govnih.gov

Role of Cytochrome P450 Enzymes in N-Oxide Formation

The Cytochrome P450 (CYP) superfamily of enzymes is a critical component in the metabolism of a vast number of xenobiotics. For arylpiperazine derivatives, including the parent drug aripiprazole (B633), specific CYP isozymes are known to be heavily involved. The metabolism of aripiprazole is catalyzed principally by CYP3A4 and CYP2D6. clinpgx.orgnih.govingentaconnect.comnih.gov N-dealkylation of aripiprazole, which leads to the formation of various metabolites including DCPP, is specifically catalyzed by CYP3A4. clinpgx.orgclinpgx.orgfda.gov

Given that CYP enzymes, particularly CYP3A4, are responsible for the initial metabolism of aripiprazole, it is highly probable that they also contribute to the subsequent N-oxidation of the DCPP metabolite. nih.gov The N-oxidation of tertiary amines by CYP enzymes involves the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the nitrogen atom of the substrate. While N-dealkylation and hydroxylation are often the major pathways for arylpiperazines mediated by CYPs, N-oxidation remains a significant biotransformation route. ingentaconnect.comnih.govclinpgx.org The specific contribution of CYP3A4 and CYP2D6 to the N-oxidation of DCPP would be influenced by individual genetic polymorphisms in these enzymes, which are known to cause significant variability in metabolic rates among the population. nih.govnih.govnih.gov

Contribution of Flavin-Containing Monooxygenases (FMOs)

The Flavin-Containing Monooxygenases (FMOs) are another major class of Phase I enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen and sulfur atoms found in many drugs. nih.govmdpi.com Unlike CYPs, the catalytic cycle of FMOs does not involve a heme cofactor but instead utilizes a flavin-adenine dinucleotide (FAD) prosthetic group. nih.gov FMOs are particularly efficient at catalyzing the N-oxidation of tertiary amines. nih.govoptibrium.comoptibrium.com

The metabolism of tertiary amines is often a shared responsibility between CYP and FMO enzymes, and the relative contribution of each can vary depending on the specific substrate and the animal species. nih.gov FMOs are generally not susceptible to the induction or inhibition by other drugs that commonly affects CYP enzymes, which can make their contribution to metabolism more consistent. nih.gov Given the chemical structure of 1-(2,3-Dichlorophenyl)piperazine as a tertiary amine, it is a prime candidate for metabolism by FMOs, particularly FMO1 and FMO3, which are abundant in the human liver. nih.gov Therefore, the formation of the 1-Oxide metabolite is likely a result of the combined activities of both CYP and FMO enzyme systems.

In Vitro Metabolic Stability Studies of the Parent Compound Leading to N-Oxide Formation

In vitro metabolic stability assays are fundamental tools in drug discovery and development used to predict the metabolic clearance of a compound in the body. These studies typically involve incubating the parent compound, in this case, 1-(2,3-Dichlorophenyl)piperazine, with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov

The rate at which the parent compound disappears over time is measured, and from this data, key pharmacokinetic parameters can be calculated.

Key Parameters from In Vitro Stability Assays:

| Parameter | Description | Significance |

|---|---|---|

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A shorter half-life suggests rapid metabolism and potentially lower exposure in the body. |

During these assays, the formation of metabolites, such as the N-oxide, can be monitored simultaneously. By quantifying the appearance of this compound alongside the depletion of the parent DCPP, researchers can establish a direct link and determine the rate of this specific metabolic pathway. Studies with other piperazine-containing compounds have demonstrated intrinsic clearance values in human liver microsomes ranging from low to high, indicating significant variability in metabolic stability across this class of molecules. nih.gov

Metabolic Fate of this compound

Once formed, the N-oxide metabolite is not necessarily an end-stage product. It can undergo further metabolic transformations, including reduction back to the parent amine or conversion into other secondary metabolites.

Potential for Reduction Back to Parent Amine

N-oxides are polar, water-soluble metabolites that are typically readily excreted. nih.gov However, they can also be reduced back to their corresponding tertiary amines in vivo. nih.govacs.org This reversible redox metabolism is a known pathway for many N-oxide compounds and can act as a metabolic cycling process, potentially prolonging the presence of the parent amine in the system. nih.govacs.org

The reduction of N-oxides can be catalyzed by various enzyme systems, including components of the CYP450 system and gut microflora. nih.gov The extent of reduction is highly dependent on the specific chemical structure of the N-oxide and the physiological conditions. google.com For this compound, this reduction would regenerate DCPP, which could then re-enter its own metabolic pathways or exert pharmacological effects. This potential for in vivo reduction makes some N-oxides function as prodrugs of their parent amines. google.comgoogle.com

Further Biotransformation Pathways of the N-Oxide Metabolite

In addition to reduction, N-oxide metabolites can be substrates for further Phase I or Phase II metabolic reactions. The piperazine (B1678402) ring and the dichlorophenyl group present potential sites for subsequent biotransformations. researchgate.net

Potential Further Biotransformation Reactions:

Hydroxylation: Oxidative enzymes could introduce a hydroxyl group onto the aromatic dichlorophenyl ring or at one of the carbon atoms of the piperazine ring.

N-dealkylation/Ring Cleavage: Although N-oxidation often protects the amine from N-dealkylation, further enzymatic reactions can lead to the cleavage of the piperazine ring. researchgate.nettandfonline.com The Polonovski reaction is a chemical reaction that describes the cleavage of a tertiary N-oxide, providing a theoretical basis for such transformations. wikipedia.org

Conjugation (Phase II): If hydroxylated metabolites are formed, they can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form highly water-soluble conjugates that are readily eliminated from the body. researchgate.net

These subsequent pathways would lead to a diverse profile of secondary metabolites, contributing to the complete elimination of the original compound from the body.

Inter-species Comparisons in N-Oxide Biotransformation for Research Models

The biotransformation of xenobiotics, including the formation of N-oxide metabolites, often exhibits significant variability among different species. These metabolic differences are crucial considerations in preclinical drug development, as they directly impact the translation of pharmacokinetic and toxicological data from animal models to humans. The selection of an appropriate research model—one that metabolically mimics human pathways—is therefore essential for accurate prediction of a compound's behavior.

The N-oxidation of tertiary amines, such as those containing a piperazine ring, is primarily catalyzed by two major enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) system. nih.govresearchgate.net The expression levels and catalytic activities of specific isoforms within these enzyme families can differ substantially across species, leading to qualitative and quantitative differences in metabolite profiles. researchgate.netcore.ac.uk For instance, FMO3 is the predominant FMO isoform in the adult human liver, but its expression and activity levels can vary in common laboratory animals like mice, rats, rabbits, and dogs. nih.gov Similarly, the specific CYP enzymes responsible for metabolism, such as members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, show appreciable interspecies differences in catalytic activity. researchgate.netcore.ac.uk

While direct comparative metabolic studies on this compound are not extensively detailed in publicly available literature, the principles of inter-species metabolic variation can be illustrated by examining structurally related piperazine-containing compounds. Research on various piperazine derivatives has consistently highlighted species-dependent N-oxidation. For example, studies on benfluron N-oxide revealed significant differences in its reductive transformation pathways across rat, mouse, guinea-pig, rabbit, mini-pig, and human microsomes, with the rabbit being identified as a potentially suitable model for human metabolism in that specific case. nih.gov

This variability underscores the challenge in extrapolating metabolic data from one species to another. A compound that forms a major N-oxide metabolite in humans may produce it in only trace amounts, or not at all, in a common preclinical species like the mouse, and vice-versa. The table below provides a conceptual illustration based on findings for other pharmacologically active piperazine derivatives, demonstrating how the extent of N-oxidation can differ between humans and various animal models.

| Compound | Human | Mouse | Rat | Monkey | Key Observation |

|---|---|---|---|---|---|

| Piperazine Derivative A | Major Metabolite | Not Detected | Detected | Detected | Significant discrepancy between human and mouse models. |

| Piperazine Derivative B | Minor Metabolite | Major Metabolite | - | - | Opposite metabolic preference between human and mouse. |

This table is a conceptual representation to illustrate the principle of inter-species metabolic differences and is based on general findings for various piperazine compounds, not specific quantitative data for this compound.

Given that 1-(2,3-Dichlorophenyl)piperazine is a known metabolite of the atypical antipsychotic aripiprazole, inter-species comparisons of the parent drug's metabolism can offer insights. nih.govnih.gov Aripiprazole itself undergoes complex biotransformation, and the enzymes involved, primarily CYP2D6 and CYP3A4, are known to have differing activities across species. nih.gov It is plausible that the subsequent N-oxidation of its 1-(2,3-Dichlorophenyl)piperazine metabolite would also be subject to these species-specific enzymatic activities. Therefore, when studying the biotransformation of this compound, a careful selection of the animal model is paramount, and in vitro studies using liver microsomes or hepatocytes from multiple species, including humans, are often necessary to identify the most predictive model for human pharmacokinetics. researchgate.net

Analytical Methodologies for Characterization and Quantification of 1 2,3 Dichlorophenyl Piperazine 1 Oxide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 1-(2,3-Dichlorophenyl)piperazine (B491241) 1-Oxide. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The formation of the N-oxide introduces significant changes in the chemical environment of the neighboring protons and carbons of the piperazine (B1678402) ring compared to the parent compound.

In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent (alpha) to the N-oxide group are expected to experience a notable downfield shift due to the deshielding effect of the electronegative oxygen atom. Protons on the carbons beta to the N-oxide will also be affected, but to a lesser extent. For comparison, ¹H NMR data for similar piperidine (B6355638) N-oxides show that protons alpha to the N-oxide typically resonate at δ 3.1–3.3 ppm, a significant shift from their position in the parent amine. rsc.org

Similarly, in ¹³C NMR spectroscopy, the carbon atoms alpha to the N-oxide functionality will exhibit a pronounced downfield shift. This deshielding effect is a key diagnostic feature for confirming the oxidation at the nitrogen atom. For example, in related piperidine N-oxides, the alpha-carbons are observed around δ 65–70 ppm. rsc.org The aromatic carbons of the 2,3-dichlorophenyl ring would be less affected but may show minor shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assigning the specific proton and carbon signals, especially for the complex spin systems within the piperazine ring and the substituted aromatic ring. These experiments confirm the connectivity between protons and carbons, providing definitive structural proof.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Note: These are predicted values based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| Piperazine C (alpha to N-Oxide) | ~ 3.1 - 3.3 | ~ 65 - 70 | Deshielding by N-oxide group rsc.org |

| Piperazine C (beta to N-Oxide) | ~ 2.2 - 2.4 | ~ 21 - 23 | Lesser deshielding effect rsc.org |

| Piperazine C (alpha to N-Aryl) | ~ 3.2 - 3.4 | ~ 50 - 52 | Influence of aryl group |

| Piperazine C (beta to N-Aryl) | ~ 3.2 - 3.4 | ~ 50 - 52 | Influence of aryl group |

| Aromatic CH | ~ 7.0 - 7.4 | ~ 120 - 130 | Typical aromatic region |

| Aromatic C-Cl / C-N | - | ~ 130 - 150 | Quaternary aromatic carbons |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under electrospray ionization (ESI), the compound is expected to readily form a protonated molecular ion [M+H]⁺. A key diagnostic fragmentation pathway for N-oxides, particularly under conditions like atmospheric pressure chemical ionization (APCI) or collision-induced dissociation (CID) in MS/MS, is the neutral loss of an oxygen atom (16 Da), resulting in a fragment ion corresponding to the protonated parent amine, [M+H-16]⁺. researchgate.netresearchgate.net This characteristic loss is a strong indicator of the N-oxide functionality.

Further fragmentation in an MS/MS experiment would likely involve the cleavage of the piperazine ring and the bond between the piperazine nitrogen and the dichlorophenyl ring. The fragmentation patterns of the parent compound, 1-(aryl)piperazine, typically show characteristic ions from the piperazine ring at m/z 56, 70, and 119. xml-journal.net These fragments would also be expected in the MS/MS spectrum of the N-oxide after the initial loss of oxygen.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 247.0454 | Protonated molecular ion (C₁₀H₁₃Cl₂N₂O) |

| [M+H-O]⁺ | 231.0505 | Loss of oxygen atom from the molecular ion researchgate.netresearchgate.net |

| 154 | Fragment containing the dichlorophenyl group xml-journal.net | |

| 119, 70, 56 | Characteristic fragment ions from the piperazine ring xml-journal.net |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most significant feature in the IR spectrum of an N-oxide is the N-O stretching vibration. For aromatic amine N-oxides, this bond typically gives rise to a strong absorption band in the 1200–1300 cm⁻¹ region. acs.org For aliphatic amine N-oxides, this band is often observed at lower frequencies, typically around 950–970 cm⁻¹. rsc.org Therefore, this compound, having an aliphatic N-oxide, is expected to show a prominent band in the 950-970 cm⁻¹ range.

Other expected vibrations include C-H stretching from the aromatic and aliphatic portions of the molecule (2800–3100 cm⁻¹), C=C stretching from the aromatic ring (1400–1600 cm⁻¹), and C-N stretching vibrations. The presence of the characteristic N-O stretch, absent in the spectrum of the parent DCPP compound, serves as direct evidence of N-oxidation.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from its parent compound, impurities, or other metabolites and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and performing quantitative analysis of pharmaceutical compounds. Due to the increased polarity conferred by the N-oxide group, this compound will have a shorter retention time on a reversed-phase column (e.g., C18, C8) compared to its less polar precursor, 1-(2,3-Dichlorophenyl)piperazine.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure good separation of compounds with differing polarities. Detection is commonly achieved using a UV detector, as the dichlorophenyl chromophore allows for strong absorbance. caymanchem.com The development of a validated HPLC method is crucial for quality control, enabling the accurate determination of the compound's purity and the quantification of any related impurities. caymanchem.com

Table 3: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 25-40 °C |

For the detection and quantification of trace amounts of this compound, particularly in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The chromatographic conditions are similar to those used in HPLC-UV. The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 247.0) is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional selectivity and allows for quantification at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov The specificity of LC-MS/MS makes it the definitive tool for confirming the identity of the N-oxide metabolite in metabolic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of N-oxide compounds like this compound by GC-MS can be challenging due to their potential for thermal degradation in the hot GC inlet. A common strategy to overcome this is the conversion of the target analyte into a more volatile and stable derivative prior to analysis.

A typical GC-MS method for a derivatized piperazine might involve the following conditions:

| Parameter | Condition |

| GC Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |

| Initial Temp | 100°C, hold for 1 min |

| Ramp 1 | 12°C/min to 180°C, hold for 2 min |

| Ramp 2 | 10°C/min to 200°C, hold for 2 min |

| Injector Temp | 250°C |

| Carrier Gas | Helium |

| MS Mode | Electron Ionization (EI) |

| Scan Range | Full Scan (e.g., m/z 40-550) |

This table represents a generalized GC-MS method for piperazine derivatives and would require optimization for the specific analyte. unodc.org

The mass spectrometer detects the fragmented ions, providing a unique fingerprint (mass spectrum) that allows for unequivocal identification of the analyte. The fragmentation pattern would be critical in distinguishing the N-oxide from its parent compound and other related impurities.

Development and Validation of Research-Grade Analytical Methods

The development and validation of robust analytical methods are paramount for ensuring the reliability of data in preclinical studies and quality control. For this compound, methods would likely be based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.

A patent for the parent compound, 1-(2,3-dichlorophenyl)piperazine hydrochloride, outlines an HPLC method that can serve as a starting point. google.com The method uses a C18 column with a gradient elution, demonstrating good separation of the main component from its related impurities. google.com Such a method would need to be adapted and re-validated for the N-oxide.

Method Specificity and Selectivity in Complex Matrices

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes its parent compound, precursors, and other potential byproducts or metabolites.

In synthetic mixtures , the primary challenge is to resolve the N-oxide from the unoxidized parent piperazine and reagents from the synthesis process. In biological samples from preclinical studies (e.g., plasma, urine), the method must also demonstrate selectivity against endogenous matrix components and potential metabolites.

To achieve this, chromatographic conditions are optimized. A typical reversed-phase HPLC method might use the following parameters:

| Parameter | Condition |

| Chromatographic Column | Octadecylsilane bonded silica (B1680970) (C18) |

| Mobile Phase A | Acetonitrile-Disodium Hydrogen Phosphate Buffer |

| Mobile Phase B | Acetonitrile-Phosphoric Acid |

| Elution Mode | Gradient |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

This table is based on a method developed for the parent compound, 1-(2,3-dichlorophenyl)piperazine hydrochloride, and would require optimization. google.com

Validation of specificity would involve analyzing blank samples of the relevant matrix (e.g., plasma, reaction blank) to ensure no interfering peaks are present at the retention time of the analyte. Additionally, samples would be spiked with known related substances to demonstrate that the method can effectively separate them from the this compound peak.

Quantification of this compound as an Impurity

This compound could be a potential impurity in batches of 1-(2,3-Dichlorophenyl)piperazine or a degradation product. Therefore, analytical methods must be sensitive enough to quantify it at trace levels.

The validation of a method for impurity quantification involves demonstrating its accuracy, precision, and linearity at the expected impurity concentration levels. For example, a method could be validated to quantify the N-oxide in a range from the reporting threshold up to 150% of the specified limit. A patent for the parent compound highlights the importance of detecting and controlling related substances to ensure the quality of active pharmaceutical ingredients derived from it. google.com

Assessment of Analytical Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, especially for impurity analysis.

LOD : The lowest amount of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value.

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are typically established by determining the signal-to-noise (S/N) ratio, where the LOD is often defined at an S/N of 3:1 and the LOQ at an S/N of 10:1. This is achieved by injecting a series of diluted solutions of known concentrations.

For trace analysis of impurities, highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often preferred. A study on a different piperazine-related impurity demonstrated the development of an LC-MS/MS method with an LOQ as low as 0.03 ppm. researchgate.net Such sensitivity would be highly valuable for controlling this compound as a potential genotoxic impurity.

Example Validation Parameters for a Hypothetical LC-MS/MS Method:

| Parameter | Typical Value |

| Linearity Range | 0.03 - 1.5 ppm |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 ppm |

| Limit of Quantification (LOQ) | 0.03 ppm |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

This table illustrates typical validation results for a sensitive impurity quantification method, based on data for a related compound. researchgate.net

Role and Significance of 1 2,3 Dichlorophenyl Piperazine 1 Oxide in Pharmaceutical Research and Development

Importance as a Process Impurity in Drug Synthesis

During the complex multi-step synthesis of modern APIs, the formation of impurities is a significant concern. N-oxide impurities, including those derived from the 1-(2,3-dichlorophenyl)piperazine (B491241) core, can arise from oxidative conditions present during various reaction or work-up steps. Their structural similarity to the final drug molecule can make them challenging to remove, requiring sophisticated control and purification strategies.

1-(2,3-Dichlorophenyl)piperazine is a key precursor in the synthesis of the atypical antipsychotics Aripiprazole (B633) and Cariprazine (B1246890). wikipedia.org Consequently, N-oxide derivatives containing this core structure have been identified as process-related impurities in the manufacturing of both drugs. These impurities are closely monitored as per pharmacopeial standards.

In the context of Aripiprazole, an N-oxide derivative is officially recognized as a specified impurity. It is designated as Aripiprazole EP Impurity F by the European Pharmacopoeia and Aripiprazole Related Compound F by the United States Pharmacopeia. researchgate.net This impurity is the N-oxide of the final Aripiprazole molecule, where the oxidation occurs on the piperazine (B1678402) nitrogen attached to the dichlorophenyl ring.

Similarly, N-oxide impurities related to Cariprazine have been identified and are available as reference standards for quality control purposes. synzeal.comcymitquimica.com These include the mono-N-oxide and the di-N-oxide of the Cariprazine molecule, which are critical for analytical method development and validation to ensure that commercial batches of the drug are free from unacceptable levels of these substances. synzeal.com

Table 1: Identified N-Oxide Impurities in Aripiprazole and Cariprazine

| Parent Drug | Impurity Name/Designation | Chemical Name |

|---|---|---|

| Aripiprazole | Aripiprazole EP Impurity F; USP Related Compound F | 4-(2,3-Dichlorophenyl)-1-[4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl]piperazine 1-oxide |

| Cariprazine | Cariprazine N-Oxide | 4-(2,3-Dichlorophenyl)-1-(2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl)piperazine 1-oxide |

| Cariprazine | Cariprazine Di-N-Oxide | 1-(2,3-Dichlorophenyl)-4-(2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl)piperazine 1,4-dioxide |

The control of N-oxide impurities is a critical aspect of quality management in pharmaceutical manufacturing. Strategies are implemented throughout the development and production process to minimize their formation and ensure their removal to levels that comply with stringent regulatory standards. wikipedia.org

Key control strategies include:

Raw Material Control: Ensuring the purity of starting materials and reagents, including the 1-(2,3-dichlorophenyl)piperazine intermediate, is crucial to prevent the introduction of substances that could promote oxidation.

Process Parameter Optimization: The manufacturing process is carefully designed to avoid or minimize harsh oxidative conditions. This includes controlling temperature, reaction times, and the choice and amount of any oxidizing agents used.

Purification Procedures: Robust purification methods, such as crystallization and chromatography, are developed and validated to effectively remove N-oxide impurities from the final API. The efficiency of these "purge" steps is rigorously evaluated.

Specification Setting: Strict acceptance criteria for the levels of N-oxide and other impurities are established for the final drug substance. These specifications are based on levels demonstrated to be safe in non-clinical studies and what is achievable by a well-controlled manufacturing process. ikev.org

Analytical Monitoring: Validated and highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), are used for the routine detection and quantification of N-oxide impurities in both intermediate and final product batches. google.com The availability of certified reference standards for these impurities is essential for accurate quantification.

Consideration as a Potential Metabolite in Preclinical Studies

The biotransformation of drugs in the body is a key area of preclinical research. For compounds containing a piperazine moiety, N-oxidation is a recognized, albeit often minor, metabolic pathway. nih.gov The study of potential metabolites is essential to understand the complete pharmacological and toxicological profile of a drug.

While N-oxidation is a plausible metabolic pathway for arylpiperazine-containing drugs, extensive preclinical and clinical studies on Aripiprazole and Cariprazine have identified other pathways as being predominant.

For Cariprazine, metabolism primarily proceeds through demethylation, mediated by the CYP3A4 and, to a lesser extent, CYP2D6 enzymes. nih.gov This process yields two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). nih.govnih.gov These metabolites have pharmacological profiles similar to the parent compound and are considered to contribute significantly to its clinical efficacy. nih.gov Current metabolic studies have focused on these demethylated products, with less evidence to suggest that N-oxidation is a major biotransformation pathway for Cariprazine.

The plasma concentration of dehydroaripiprazole, the main active metabolite of Aripiprazole, can reach approximately 40% of the parent drug concentration at a steady state, indicating its substantial contribution to the metabolic burden. researchgate.net Similarly, the active metabolites DCAR and DDCAR are central to the pharmacokinetic profile of Cariprazine. nih.gov In contrast, the N-oxide derivatives have not been identified as major circulating metabolites, suggesting their contribution to the total drug exposure is limited.

Table 2: Predominant Metabolites of Aripiprazole and Cariprazine

| Parent Drug | Primary Metabolic Pathway(s) | Major Identified Metabolite(s) |

|---|---|---|

| Aripiprazole | Dehydrogenation, Hydroxylation, N-dealkylation | Dehydroaripiprazole, 1-(2,3-Dichlorophenyl)piperazine |

| Cariprazine | Demethylation (N-dealkylation) | Desmethyl-cariprazine (DCAR), Didesmethyl-cariprazine (DDCAR) |

Implications for Drug Quality Control and Regulatory Compliance (Academic Perspective)

From an academic and regulatory science perspective, the case of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide exemplifies the critical intersection of synthetic process chemistry, analytical science, and regulatory policy. The control of impurities is a non-negotiable aspect of pharmaceutical development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).

According to ICH guidelines Q3A and Q3B, any impurity in a new drug substance or product that is present above a specified reporting threshold must be identified, and if present above an identification threshold, its structure must be determined. ikev.orgich.orgeuropa.eu Furthermore, impurities exceeding the qualification threshold must be assessed for safety. ich.org

The existence of N-oxide impurities like those related to Aripiprazole and Cariprazine has several key implications:

Analytical Challenge: It drives the development of highly specific and sensitive analytical methods capable of separating and quantifying these impurities, which are often structurally very similar to the API.

Process Chemistry Innovation: The need to control these impurities encourages research into cleaner and more efficient synthetic routes that minimize the use of harsh oxidizing agents or introduce steps that can selectively remove N-oxides.

Regulatory Scrutiny: A comprehensive impurity profile, including data on N-oxides, is a mandatory part of any new drug application submitted to regulatory agencies like the FDA or EMA. Manufacturers must provide a rationale for the established impurity limits and demonstrate consistent control over them. fda.gov

Qualification Complexity: If an impurity is also a potential metabolite, it may be considered "qualified" up to the level observed in safety studies of the parent drug. youtube.com However, its presence as a process impurity in the final drug product must still be strictly controlled and justified, as its concentration and ratio to the API may differ from the metabolic profile.

In essence, the study and control of impurities such as this compound are fundamental to ensuring the consistency, quality, and safety of pharmaceutical products.

Establishment of Reference Standards for Quality Assurance

In pharmaceutical quality control, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their finished dosage forms. This compound serves as a crucial reference standard for Aripiprazole. ceon.rs As a known potential impurity and degradation product, its availability in a pure form is essential for the development and validation of analytical methods designed to monitor the quality of Aripiprazole. caymanchem.comakjournals.com

These analytical procedures, particularly stability-indicating high-performance liquid chromatography (HPLC) methods, must be able to accurately separate, detect, and quantify potential impurities, including the N-oxide, from the main drug substance. ceon.rsscholarsresearchlibrary.com By using this compound as a reference standard, analysts can confirm the specificity of their methods, ensuring that the N-oxide peak is well-resolved from the Aripiprazole peak and other related substances. ceon.rs This process is a requirement of regulatory bodies like the International Council for Harmonisation (ICH) to guarantee that the final drug product meets stringent purity specifications. scholarsresearchlibrary.com The validated method is then routinely used for quality control of bulk Aripiprazole and for stability testing of the final pharmaceutical products.

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 µm) |

| Mobile Phase A | Phosphate (B84403) buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 217-283 nm range explored |

Stability Studies and Degradation Pathways Leading to N-Oxide Formation

Understanding the stability of a drug substance is a cornerstone of pharmaceutical development. Forced degradation studies are conducted to identify the likely degradation products that may arise during storage and to establish the intrinsic stability of the molecule. These studies involve subjecting the API to stress conditions such as acid, base, heat, light, and oxidation, as mandated by ICH guidelines. ceon.rs

Multiple studies have demonstrated that Aripiprazole is particularly susceptible to degradation under oxidative conditions. ceon.rstandfonline.comlew.ro When subjected to oxidative stress, typically using hydrogen peroxide (H₂O₂), the primary degradation product formed is this compound. ceon.rslew.ro The formation occurs through the oxidation of the tertiary nitrogen atom on the piperazine ring that is attached to the dichlorophenyl moiety. akjournals.com In contrast, Aripiprazole generally shows stability under hydrolytic (acidic and basic), thermal, and photolytic stress conditions, with little to no significant degradation observed. ceon.rsresearchgate.net

The identification of this N-oxide as the major oxidative degradant is critical. lew.ro It confirms the degradation pathway and enables the development of stability-indicating analytical methods that can specifically monitor for its appearance over the shelf-life of the product. tandfonline.comeurjchem.com This knowledge also informs the manufacturing process and selection of appropriate packaging to protect the drug product from oxidative degradation, thereby ensuring its quality and safety for patients.

| Stress Condition | Observation | Major Degradation Product |

|---|---|---|

| Acid Hydrolysis (e.g., 1 M HCl) | Stable or minor degradation | Not significant |

| Base Hydrolysis (e.g., 1 M NaOH) | Stable | Not applicable |

| Oxidative (e.g., 3-15% H₂O₂) | Significant degradation | This compound (Aripiprazole N-oxide) |

| Thermal (e.g., 60°C) | Stable or minor degradation | Not significant |

| Photolytic (ICH guidelines) | Stable | Not applicable |

Theoretical and Computational Investigations of 1 2,3 Dichlorophenyl Piperazine 1 Oxide

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding the three-dimensional structure and potential interactions of a compound.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For 1-(2,3-Dichlorophenyl)piperazine (B491241) 1-Oxide, the primary degrees of freedom include the puckering of the piperazine (B1678402) ring, the orientation of the N-oxide oxygen atom, and the rotation of the dichlorophenyl group relative to the piperazine ring.

Illustrative Data: Relative Energies of Key Conformers This table presents hypothetical data to illustrate the expected output of a conformational analysis. The values are not based on published results for this specific molecule.

| Conformer | Piperazine Ring Conformation | N-Oxide Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 | 75.3 |

| 2 | Chair | Axial | 1.50 | 10.2 |

| 3 | Twist-Boat | Equatorial | 5.50 | 0.1 |

| 4 | Twist-Boat | Axial | 6.80 | <0.1 |

The parent compound, 1-(2,3-Dichlorophenyl)piperazine, is a well-known building block for ligands that target aminergic G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) (D2, D3) and serotonin (B10506) receptors. ncats.ionih.gov It is hypothesized that the N-oxide metabolite would retain affinity for similar biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this case, the lowest-energy conformer of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide would be docked into the crystal structure of a target receptor, such as the dopamine D3 receptor. The simulation would predict the binding mode and calculate a scoring function to estimate the binding affinity. Key interactions, such as hydrogen bonds (potentially involving the polar N-oxide group), hydrophobic interactions, and pi-pi stacking, would be identified. Such studies are critical in rational drug design for optimizing ligand-receptor interactions. nih.govmdpi.comnih.gov

Illustrative Data: Predicted Interactions with Dopamine D3 Receptor This table presents hypothetical data to illustrate the expected output of a molecular docking study.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Hydrogen Bonds | N-Oxide Oxygen with SER-192; Piperazine NH with ASP-110 |

| Key Hydrophobic Interactions | Dichlorophenyl ring with PHE-114, VAL-189 |

| Other Interactions | Pi-cation interaction between protonated piperazine N and PHE-345 |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of a molecule. doi.org

Analysis of the electronic structure reveals fundamental properties related to molecular stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the N-oxide oxygen atom, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) would likely be found around the piperazine N-H proton.

Illustrative Data: Calculated Electronic Properties (DFT/B3LYP/6-311G )** This table presents hypothetical data to illustrate the expected output of quantum chemical calculations.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Region of electron donation (likely on the dichlorophenyl ring) |

| LUMO Energy | -1.20 | Region of electron acceptance |

| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability |

Computational methods can be used to model the chemical reaction that forms the N-oxide. The N-oxidation of the parent 1-(2,3-Dichlorophenyl)piperazine would likely proceed via attack of an oxidizing agent (e.g., a peroxy acid) on one of the piperazine nitrogen atoms. Quantum chemical calculations can map the entire reaction coordinate, identifying the structure and energy of the transition state. The activation energy (the energy barrier that must be overcome for the reaction to occur) can then be calculated.

Thermochemical analysis would involve calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction. A negative ΔH indicates an exothermic reaction (releases heat), while a negative ΔG indicates a spontaneous reaction under the given conditions. This information is valuable for understanding the favorability and kinetics of the molecule's formation. scirp.org

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this molecule would include the N-O stretching frequency, C-N stretching of the piperazine ring, and C-Cl stretching of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be calculated. The predicted shifts for the protons and carbons in the piperazine and dichlorophenyl rings would be compared to an experimental spectrum to validate the computed lowest-energy conformation. Theoretical studies on similar piperazine derivatives have shown excellent agreement between calculated and experimental spectroscopic data. doi.orgdergipark.org.tr

Illustrative Data: Predicted vs. Experimental IR Frequencies This table presents hypothetical data to illustrate the correlation between calculated and potential experimental spectroscopic data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3345 |

| Aromatic C-H Stretch | 3080 | 3075 |

| Aliphatic C-H Stretch | 2950 | 2945 |

| N-O Stretch | 960 | 955 |

| C-Cl Stretch | 780 | 778 |

Advanced Simulation Techniques

Advanced simulation techniques are powerful tools in computational chemistry that allow for the prediction and analysis of molecular behavior. These methods are instrumental in understanding the dynamics, stability, and potential biological interactions of novel compounds such as this compound. By simulating the compound's behavior at an atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone.

Molecular Dynamics Simulations to Study Stability and Interactions in Solvents or Proteins

As of the latest available data, specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been published in peer-reviewed literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

In the broader context of related compounds, MD simulations are frequently employed to investigate the stability of piperazine derivatives in various environments. For instance, simulations can predict how the compound would behave in aqueous solutions or within the binding pocket of a protein. These studies typically analyze parameters such as root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. While no direct studies on this compound are available, research on structurally similar piperazine-containing molecules has demonstrated the utility of MD simulations in understanding their interactions with biological targets. nih.govrsc.orgindexcopernicus.com

In Silico Predictions of Biological Activity (if explored)

Currently, there is a lack of specific in silico studies predicting the biological activity of this compound in the public domain. In silico methods encompass a variety of computational techniques used to predict the biological activity of a compound. These can include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis.

Future Research Directions

Development of Novel Synthetic Routes for Specific N-Oxide Isomers

The synthesis of N-oxides is typically achieved by the direct oxidation of the corresponding tertiary amine. google.com Common laboratory methods employ reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.com While effective for producing N-oxides, these methods may lack selectivity when multiple nitrogen atoms are present or when stereoisomers are possible.

Future research should concentrate on developing novel, highly selective synthetic strategies. One promising avenue is the exploration of enzymatic or chemoenzymatic synthesis. Microbial biotransformation, for instance, has been successfully used to produce specific N-oxide isomers of other complex molecules where chemical synthesis was less selective. hyphadiscovery.com Another approach involves investigating cyclization reactions that form the N→O bond concurrently with the heterocyclic ring structure, potentially offering a more efficient and controlled route. mdpi.com The development of stereoselective oxidation catalysts could also provide precise control over the formation of specific isomers, which is crucial for detailed pharmacological evaluation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | High regioselectivity and stereoselectivity. Milder reaction conditions. | Screening of microbial strains or isolated enzymes (e.g., FMOs, CYPs) for selective N-oxidation. |

| Novel Cyclization Reactions | Potentially shorter synthetic routes and improved efficiency. | Designing precursors that undergo cyclization to directly form the N-oxide ring structure. |

| Stereoselective Catalysis | Precise control over the formation of specific enantiomers or diastereomers. | Development of chiral catalysts for the asymmetric oxidation of the piperazine (B1678402) nitrogen. |

In-depth Enzymology of N-Oxide Formation

In humans, the N-oxidation of xenobiotics is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems. hyphadiscovery.com The formation of N-oxides as metabolites of piperazine-containing drugs has been documented; for example, the N-oxide of one drug, SLV308, accounts for a significant portion of the administered dose in humans. google.com

A critical area for future research is the identification of the specific human enzyme isoforms responsible for the conversion of 1-(2,3-dichlorophenyl)piperazine (B491241) to its 1-oxide metabolite. This would involve a series of in vitro experiments using a panel of recombinant human CYP and FMO enzymes. By incubating the parent compound with each individual enzyme and quantifying the formation of the N-oxide, the primary metabolic pathways can be elucidated. Further studies using selective chemical inhibitors for specific enzyme families can corroborate these findings and provide a clearer picture of the metabolic landscape. Understanding the enzymology is vital for predicting potential drug-drug interactions and inter-individual variability in metabolism.

Comprehensive Characterization of N-Oxide Stability under Various Conditions

The chemical stability of a metabolite is a key parameter influencing its persistence, accumulation, and potential for exerting biological effects. N-oxides are generally stable at room temperature but can be susceptible to degradation under certain conditions, such as elevated temperatures, the presence of transition metals, or extreme pH. isaacpub.orgnih.gov Studies on the parent piperazine ring have shown that it can undergo thermal degradation and oxidation, a process that can be catalyzed by metal ions like copper (Cu²⁺). utexas.edu

Therefore, a comprehensive stability profile of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is required. Future research should systematically evaluate its stability under a range of pharmaceutically relevant conditions. This includes forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress. Such studies help identify potential degradation products and establish the intrinsic stability of the molecule. isaacpub.org Quantum chemical studies could also be employed to understand how the introduction of the N-oxide group affects the molecule's electronic structure and inherent stability compared to its parent amine. researchgate.net

| Condition | Parameter Range | Objective |

| pH | pH 1.2 to pH 9.0 | To assess hydrolytic stability across physiological pH ranges. |

| Temperature | 40°C to 80°C | To determine thermal degradation kinetics and pathways. |

| Oxidation | H₂O₂, AIBN | To evaluate susceptibility to oxidative degradation. |

| Photostability | UV/Visible light exposure | To assess light sensitivity as per ICH guidelines. |

Exploration of Any Unidentified Preclinical Biological Effects of the N-Oxide Itself

While often considered inactive detoxification products, metabolites can sometimes possess their own intrinsic biological activity or toxicity. google.com Furthermore, N-oxides can act as prodrugs, undergoing in vivo reduction back to the parent tertiary amine, which may be the primary active agent. google.comnih.gov The arylpiperazine scaffold is a well-established pharmacophore found in numerous compounds targeting the central nervous system and in agents being investigated for anticancer properties. nih.govnih.govresearchgate.net

A crucial future direction is the thorough preclinical evaluation of this compound itself. This requires the synthesis of a pure, well-characterized standard of the N-oxide. google.com Subsequently, this compound should be subjected to a battery of in vitro screening assays. This could include receptor binding assays for common CNS targets (e.g., dopamine (B1211576) and serotonin (B10506) receptors) and cytotoxicity assays against various human cancer cell lines. nih.govnih.gov Additionally, its potential as a prodrug should be investigated by studying its conversion back to the parent amine in liver microsomes or other relevant biological systems.

Advanced Analytical Method Development for Trace Analysis and Degradant Profiling

The accurate quantification of metabolites in biological fluids and the identification of degradation products are fundamental to drug development and research. The increased hydrophilicity of N-oxides compared to their parent amines is a key property to consider when developing analytical methods. core.ac.uk Various advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are the methods of choice for analyzing drug metabolites. nih.govmdpi.com

Future work must focus on the development and validation of highly sensitive and specific analytical methods for this compound. An LC-tandem mass spectrometry (LC-MS/MS) method would be ideal for achieving the low detection limits required for trace analysis in complex biological matrices like plasma and urine. nih.gov Method development should also focus on the simultaneous analysis of the parent compound and the N-oxide metabolite. Furthermore, these advanced analytical techniques will be essential for the degradant profiling aspect of the stability studies mentioned in section 7.3, allowing for the structural elucidation of any new chemical entities formed under stress conditions. Careful sample preparation will be critical to prevent the artificial formation or degradation of the N-oxide during the analytical process. nih.gov

Q & A

Q. What in vitro assays evaluate the biological activity of 1-(2,3-dichlorophenyl)piperazine derivatives?

- Methodological Answer : Antimicrobial activity is assessed via disk diffusion (inhibition zone) and minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) strains. For instance, 1-(2,3-dichlorophenyl)piperazine (5d) shows MIC values of 12.5–25 µg/mL, comparable to ciprofloxacin .

Advanced Research Questions

Q. How do structural modifications of 1-(2,3-dichlorophenyl)piperazine impact dopamine receptor (D3R) and μ-opioid receptor (MOR) binding?

- Methodological Answer : Substituents like chloroacetyl or benzodioxinylcarbonyl groups modulate receptor affinity. For D3R, the 2,3-dichlorophenyl group enhances selectivity, while MOR binding is tuned via reductive amination of intermediates. Dual-target ligands require chiral resolution (e.g., LAH reduction monitored by HPLC) to prevent off-target effects .

Q. What challenges arise in chromatographic separation of 1-(2,3-dichlorophenyl)piperazine analogs during SAR studies?

- Methodological Answer : Co-elution of structurally similar analogs (e.g., 2,3-DCPP vs. 3,4-DCPP) necessitates orthogonal methods:

- Normal-phase chromatography : Gradient elution with PE/EtOAc (8:1) for nonpolar derivatives.

- Amine-phase chromatography : Methanol/ethyl acetate (20%) for basic piperazine moieties.

Impurity profiling (e.g., aripiprazole-related compounds) requires MS/MS fragmentation for confirmation .

Q. How can conflicting bioactivity data for 1-(2,3-dichlorophenyl)piperazine derivatives be resolved?

- Methodological Answer : Contradictions in antimicrobial vs. receptor-binding data may stem from assay conditions. For example:

- pH-dependent solubility : Adjust buffer systems (e.g., PBS vs. DMEM) to stabilize the compound.

- Metabolic interference : Use liver microsome models to assess stability. Cross-validate with radioligand displacement assays (e.g., ³H-spiperone for D3R) .

Q. What computational strategies predict the physicochemical properties of 1-(2,3-dichlorophenyl)piperazine 1-oxide?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution for reactivity hotspots (e.g., chloroacetyl groups). Molecular docking (AutoDock Vina) models interactions with D3R extracellular loops. LogP and pKa are predicted via QSAR tools (e.g., MarvinSuite) to optimize blood-brain barrier permeability .

Data Contradiction Analysis

Q. Why do Raman spectra of 2,3-DCPP show variability in published studies?

- Methodological Answer : Discrepancies arise from laser power (10–20 mW) and scan number (4–256). Higher laser power (20 mW) reduces signal noise but risks photodegradation. Standardized protocols (128 scans, 20 mW) and baseline correction (e.g., OPUS software) improve reproducibility .

Q. How does the choice of halogen in diethanolamine precursors affect synthetic yields?

- Methodological Answer : Brominated precursors (e.g., β,β'-dibromo derivatives) yield 74% product vs. 46% for chlorinated analogs due to better leaving-group ability. However, bromine increases molecular weight, complicating purification. Trade-offs are resolved via kinetic studies (e.g., monitoring by TLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products